Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate, also known as MCP-5-MeIm, is a heterocyclic compound used in a variety of scientific applications. It is a cyclic compound composed of nitrogen, carbon, and oxygen atoms and is commonly used as a precursor in organic syntheses. This compound has been used in a wide range of research applications, including drug discovery, material science, and biochemistry. MCP-5-MeIm is a versatile compound that can be used as a tool for a variety of scientific studies and has been studied extensively in the past few years.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate and its derivatives have been studied for their potential anti-inflammatory and analgesic properties. Research has shown that compounds in this category can exhibit significant anti-inflammatory and analgesic effects. For instance, a study by Abignente et al. (1982) investigated a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, revealing their anti-inflammatory and analgesic potential (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized and tested 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, finding notable anti-inflammatory and analgesic activity in some of these compounds (Di Chiacchio et al., 1998).
Antibacterial Properties
Research into the antibacterial properties of compounds similar to this compound has been conducted. Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids and tested them for their in vitro and in vivo antibacterial activities, indicating the potential of these compounds in antibacterial applications (Bouzard et al., 1992).
properties
IUPAC Name |
methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(13(16)17-2)6-5-10-7-14-12(15(8)10)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUHUXVMBLQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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